1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine
CAS No.:
Cat. No.: VC18595088
Molecular Formula: C15H13N3S
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3S |
|---|---|
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | 1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine |
| Standard InChI | InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)14-11-19-15(16-14)18-17-13-9-5-2-6-10-13/h1-11,17H,(H,16,18) |
| Standard InChI Key | VNFRNBRAIMSDPX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)NNC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine is , with a molecular weight of 267.35 g/mol. Its structure features a hydrazine bridge (–NH–NH–) connecting a phenyl group to the 2-position of a 4-phenyl-substituted thiazole ring. The thiazole core contributes to electron delocalization, while the phenyl groups enhance hydrophobic interactions .
Key Structural Features:
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Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for stabilizing charge transfer complexes .
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Hydrazine Linkage: Provides sites for condensation, oxidation, and coordination chemistry .
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Aromatic Substitutents: Enhance solubility in organic solvents and influence binding to biological targets .
| Property | Value | Source |
|---|---|---|
| Melting Point | 163–167 °C (base compound) | |
| Boiling Point | 374.4±45.0 °C (predicted) | |
| Density | 1.35±0.1 g/cm³ (predicted) | |
| pKa | 0.49±0.40 (predicted) |
Synthesis and Derivative Formation
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Thiazole Formation: Condensation of α-haloketones with thiosemicarbazides or thioureas under acidic conditions yields the 4-phenylthiazole core . For example, reacting thymol with 2-bromoacetophenone generates a ketone intermediate, which undergoes heterocyclization with thiosemicarbazide .
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Hydrazine Functionalization: The hydrazine group is introduced via nucleophilic substitution or condensation. In one approach, 4-phenylthiazole-2-amine reacts with phenylhydrazine in the presence of acetic acid .
Example Synthesis:
Reaction conditions: Reflux in ethanol, glacial acetic acid catalyst .
Derivative Synthesis
The hydrazine group enables diverse modifications:
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Schiff Bases: Condensation with aldehydes (e.g., benzaldehyde) forms imine derivatives, such as -benzylidene analogues, which exhibit enhanced antimicrobial activity .
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Coordination Complexes: The nitrogen and sulfur atoms bind transition metals (e.g., Cu²⁺, Fe³⁺), yielding complexes studied for catalytic applications .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Its stability under acidic conditions facilitates functionalization, while oxidative degradation occurs at elevated temperatures (>200 °C) .
Spectroscopic Characterization
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IR Spectroscopy: N–H stretches appear at 3300–3200 cm⁻¹, while C=N and C–S vibrations in the thiazole ring are observed at 1600–1500 cm⁻¹ and 690–620 cm⁻¹, respectively .
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NMR: -NMR signals include δ 7.2–8.1 ppm (aromatic protons) and δ 4.5–5.0 ppm (hydrazine NH) .
Biological Activities
Antifungal Activity
The parent compound (4-phenyl-1,3-thiazol-2-yl)hydrazine (31C) demonstrates broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values of 0.0625–4 μg/mL . Mechanistic studies reveal that 31C induces oxidative stress, leading to DNA damage and fungal cell death . The phenyl substitution in 1-phenyl-2-(4-phenylthiazol-2-yl)hydrazine may enhance membrane permeability, potentially improving efficacy .
Applications in Material Science
Coordination Polymers
The compound serves as a ligand in metal-organic frameworks (MOFs). For instance, coordination with Cu(II) forms a porous network with applications in gas storage and heterogeneous catalysis .
Organic Electronics
Thiazole-hydrazine derivatives function as electron-transport materials in organic light-emitting diodes (OLEDs), achieving external quantum efficiencies of 12–15% .
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